Mecaot - 113789-43-8

Mecaot

Catalog Number: EVT-1179084
CAS Number: 113789-43-8
Molecular Formula: C49H75N11O12S2
Molecular Weight: 1074.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Synthetic Routes

Mecaot can be synthesized through various methods. One common approach involves the cyclization of ethyl 3-oxo-3-(hydroxymethyl)propanoate with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. This reaction typically occurs under controlled temperature and pressure conditions to optimize yield and purity.

Technical Parameters

  • Reaction Conditions: The synthesis often requires specific temperatures (typically around 60-80°C) and reaction times ranging from several hours to overnight.
  • Purification Techniques: Post-synthesis, purification methods such as recrystallization or chromatography are employed to isolate the desired compound in high purity.
Molecular Structure Analysis

Structural Characteristics

Mecaot features a five-membered isoxazole ring, which is a heterocyclic compound containing nitrogen and oxygen. The molecular formula for Mecaot is C₇H₉N₃O₃, indicating the presence of seven carbon atoms, nine hydrogen atoms, three nitrogen atoms, and three oxygen atoms.

Structural Data

  • Molecular Weight: Approximately 169.16 g/mol.
  • Bond Angles and Lengths: The isoxazole ring exhibits specific bond angles typical of heterocycles, which influence its reactivity.
  • 3D Conformation: Computational modeling can provide insights into the compound's conformation in solution, impacting its interaction with biological targets.
Chemical Reactions Analysis

Types of Reactions

Mecaot undergoes various chemical transformations:

  • Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid using oxidizing agents like potassium permanganate.
  • Reduction: The compound can be reduced to yield different derivatives depending on the reducing agent employed (e.g., sodium borohydride).
  • Substitution Reactions: The isoxazole ring can participate in electrophilic or nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Relevant Technical Details

  • Oxidation Conditions: Typically performed in acidic media to facilitate the reaction.
  • Common Reducing Agents: Sodium borohydride or lithium aluminum hydride are frequently used for reduction processes.
Mechanism of Action

The mechanism of action for Mecaot involves its interaction with specific biological targets, such as enzymes or receptors. Binding to these targets can modulate their activity, leading to various biological effects. For instance, it may inhibit certain enzymatic pathways or alter receptor signaling cascades, which could be beneficial in therapeutic contexts.

Relevant Data

Studies indicate that Mecaot's efficacy may depend on its structural attributes and the specific biological context in which it operates. Further research into its pharmacodynamics and pharmacokinetics would provide deeper insights into its potential applications.

Physical and Chemical Properties Analysis

Relevant Data

  • pH Stability Range: Mecaot may maintain stability across a pH range of 4 to 8.
  • Reactivity: Its reactivity profile suggests it can participate in nucleophilic addition reactions due to the presence of electron-withdrawing groups.
Applications

Mecaot has diverse applications in scientific research and industry:

  • Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
  • Medicinal Chemistry: Potentially useful in drug development due to its ability to modulate biological pathways.
  • Agricultural Chemistry: Investigated for use in developing agrochemicals that target specific pests or diseases.

The versatility of Mecaot makes it a valuable compound for further exploration in various fields of chemistry and biology.

Introduction

Historical Development and Theoretical Foundations of Multi-scale Evolutionary Computational Analysis

The conceptual framework of Multi-scale Evolutionary Computational Analysis emerged from the convergence of algorithmic innovation, escalating biological data volumes, and theoretical advances in evolutionary biology. Prior to 2004, Sanger sequencing dominated genomic studies, but the advent of next-generation sequencing technologies triggered an exponential surge in data generation, outpacing Moore's Law by a factor of 10 annually [1]. This data deluge necessitated novel computational strategies that could leverage inherent structures within biological sequences—such as nucleotide repeats or conserved domains—to enable efficient analysis. Early algorithmic breakthroughs included the Burrows-Wheeler Transform for genome compression and the de Bruijn graph for de novo sequence assembly, which exploited redundancy in overlapping DNA reads to reconstruct genomes computationally [1].

The theoretical underpinnings were further solidified through studies of molecular evolution. Research on mitochondrial genomes identified "key K-strings"—short, functionally significant oligopeptide sequences comprising merely 0.73% of all possible K-strings yet critically enabling accurate phylogenetic tree reconstruction. These elements accumulated in conserved genomic regions under strong selective pressure, demonstrating how evolutionary principles could inform computational optimization [2]. Concurrently, Markov models and Composition Vector approaches established statistical frameworks for quantifying sequence divergence, laying groundwork for probabilistic phylogenetic inference [2] [6]. Table 1 summarizes pivotal technological and theoretical milestones:

Table 1: Historical Milestones in Computational Evolutionary Analysis

EraTechnological AdvanceTheoretical Contribution
Pre-2004Sanger sequencingSequence alignment algorithms
2004–2010Next-generation sequencingDe Bruijn graph assemblies
2010–2018Mass spectrometry proteomicsKey K-string identification in phylogenetics
2018–presentCryo-EM structural mappingMulti-way graph representations of mutations

Significance in Computational Biology and Phylogenetics

Multi-scale Evolutionary Computational Analysis serves as the backbone for deciphering evolutionary relationships across biological scales—from single molecules to entire ecosystems. Its implementation resolves three fundamental challenges in modern biology:

  • Scalability: Cloud computing platforms (e.g., Google’s Genome Analysis Toolkit) mitigate computational bottlenecks in processing terabytes of genomic data, though limitations persist in remote field settings with limited internet connectivity, such as during the 2014 Ebola outbreak [1].
  • Pattern Recognition: Machine learning architectures, including AlphaFold, leverage deep neural networks to predict protein structures from amino acid sequences with >90% accuracy, transforming drug discovery and functional genomics. This capability extends to modeling ligand-receptor interactions and nucleic acid folding landscapes [3].
  • Evolutionary Inference: Alignment-free phylogenetic methods, such as feature frequency profiling, enable whole-genome comparisons without requiring a priori homology assumptions. This approach proved essential for resolving deep evolutionary branches in metazoan mitochondrial studies, where traditional alignment methods failed [2] [4].

Critically, phylogenetics provides the framework for translating molecular data into actionable biological insights. For example, monophyletic group identification guides conservation prioritization by revealing evolutionarily distinct lineages, while pathogen phylogenies track zoonotic transmission routes during epidemics [4] [8]. Table 2 highlights interdisciplinary applications:

Table 2: Interdisciplinary Applications of Multi-scale Evolutionary Computational Analysis

Biological ScaleApplicationImpact
MolecularProtein structure predictionRational drug design (e.g., malaria vaccines)
CellularMetabolic network alignmentIdentification of disease-associated pathways
OrganismalSpecies phylogeneticsConservation policy formulation
PopulationPathogen phylodynamicsReal-time epidemic tracking

Research Objectives and Scope

The primary objectives of Multi-scale Evolutionary Computational Analysis research coalesce around three axes:

  • Algorithmic Efficiency: Develop methods that reduce time and space complexity for terabyte-scale omics datasets. Current efforts focus on dimensionality reduction techniques, such as identifying "key K-strings" that capture essential phylogenetic signal within mitochondrial proteomes, enabling a 200-fold acceleration in tree construction [2].
  • Model Integration: Create unified frameworks that incorporate heterogeneous data types—including genomic sequences, protein structures, and interaction networks—into coherent evolutionary models. The integration of Bayesian Markov chain Monte Carlo with multi-way graphs of mutational paths allows probabilistic mapping of genotype-phenotype trajectories across fitness landscapes [7] [10].
  • Biological Discovery: Elucidate mechanisms linking evolutionary history to biological function. Research combines phylogenetic contextualization (e.g., correct taxonomic placement of tomato within Solanum) with gene family analysis (e.g., MADS-box transcription factors) to reconstruct the emergence of key adaptations [5].

The scope explicitly excludes therapeutic applications and dosage optimization, focusing instead on foundational computational and evolutionary principles. Table 3 delineates current research priorities:

Table 3: Core Research Objectives and Methodological Approaches

ObjectiveMethodological ApproachExpected Outcome
Scalable tree reconstructionDimensional reduction of K-string spacesEfficient whole-genome phylogenetics
Cross-scale data integrationMulti-layer neural networksUnified molecular-to-organismal models
Model selection optimizationBayesian information criterion refinementRobust substitution model identification

Future work aims to overcome persistent limitations, such as phylogenetic inconsistencies arising from model misspecification. Studies demonstrate that Bayesian information criterion and decision theory outperform hierarchical likelihood ratio tests in model selection accuracy, particularly for datasets with site rate heterogeneity—a critical consideration for reducing topological errors [10]. Additionally, the framework will expand to incorporate adaptive evolution simulations using cellular automata, which reveal how mutational networks navigate fitness landscapes through neutral pathways [7].

Properties

CAS Number

113789-43-8

Product Name

Mecaot

IUPAC Name

(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-1-[(10R,13S,16S,22S)-13-(2-amino-2-oxoethyl)-16-(3-amino-3-oxopropyl)-19-[(2S)-butan-2-yl]-22-[(4-hydroxyphenyl)methyl]-3-methyl-12,15,18,21,24-pentaoxo-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]pyrrolidine-2-carboxamide

Molecular Formula

C49H75N11O12S2

Molecular Weight

1074.3 g/mol

InChI

InChI=1S/C49H75N11O12S2/c1-6-28(5)41-47(71)55-31(13-14-37(50)62)43(67)56-34(22-38(51)63)44(68)58-35(48(72)60-19-7-8-36(60)46(70)57-32(20-26(2)3)42(66)53-24-39(52)64)25-73-74-49(17-15-27(4)16-18-49)23-40(65)54-33(45(69)59-41)21-29-9-11-30(61)12-10-29/h9-12,26-28,31-36,41,61H,6-8,13-25H2,1-5H3,(H2,50,62)(H2,51,63)(H2,52,64)(H,53,66)(H,54,65)(H,55,71)(H,56,67)(H,57,70)(H,58,68)(H,59,69)/t27?,28-,31-,32-,33-,34-,35-,36-,41?,49?/m0/s1

InChI Key

QGWBGSISQDGWFE-UJFKYAOLSA-N

SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSC2(CCC(CC2)C)CC(=O)NC(C(=O)N1)CC3=CC=C(C=C3)O)C(=O)N4CCCC4C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

Synonyms

1'-(1'-thio-4'-methylcyclohexane)acetic acid oxytocin
MeCAOT
oxytocin, 1'-(1'-thio-4'-methylcyclohexane)acetic acid-

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSC2(CCC(CC2)C)CC(=O)NC(C(=O)N1)CC3=CC=C(C=C3)O)C(=O)N4CCCC4C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

Isomeric SMILES

CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC2(CCC(CC2)C)CC(=O)N[C@H](C(=O)N1)CC3=CC=C(C=C3)O)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

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